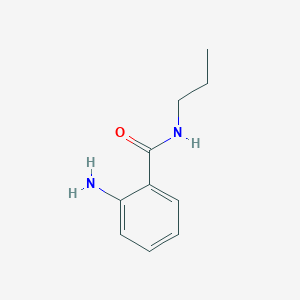

2-amino-N-propylbenzamide

描述

Contextualization within Benzamide (B126) Chemical Class

2-Amino-N-propylbenzamide belongs to the benzamide class, a group of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group (-CONH₂). solubilityofthings.com Benzamides are considered primary amides of benzoic acid. This core structure is a versatile scaffold in medicinal chemistry, capable of forming hydrogen bonds and accommodating various chemical substitutions. solubilityofthings.com These substitutions can significantly alter a molecule's physical, chemical, and biological properties, such as stability, lipophilicity, and bioavailability. ontosight.ai

The benzamide family is notable for its wide range of pharmacological activities, with various derivatives being investigated or used for their anti-inflammatory, antimicrobial, analgesic, and anticancer properties. walshmedicalmedia.comresearchgate.net The specific structure of this compound, with an amino group at the ortho position to the N-propylbenzamide substituent, distinguishes it from simpler benzamides and provides specific functionalities for chemical reactions and biological interactions.

Below is a table detailing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 56814-10-9 |

| Physical Form | Solid |

| Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.com |

Significance in Pharmaceutical and Life Science Research

The benzamide structural motif is a key component in numerous therapeutic agents, including antipsychotics and antiemetics. While direct pharmacological applications of this compound itself are not extensively documented in mainstream research, its derivatives and related structures are of significant interest. Benzamide derivatives are explored for their potential to inhibit specific enzymes or receptors, with applications in oncology and neurology. ontosight.ai

The study of benzamide analogues is an active area of medicinal chemistry. walshmedicalmedia.com For instance, related N-substituted benzamides have been investigated for their ability to inhibit pathways like NFκB, which is associated with cancer cell survival, and for their anti-inflammatory effects. The structural components of this compound make it a valuable starting material for creating libraries of new compounds that can be screened for various biological activities.

Role as a Versatile Building Block in Organic Synthesis

Perhaps the most significant role of this compound is as a versatile building block in organic synthesis. Its bifunctional nature, possessing a nucleophilic amino group and an amide, allows it to participate in a variety of chemical reactions to form more complex molecules. smolecule.com

One common synthetic route to this compound involves the reaction of isatoic anhydride (B1165640) with n-propylamine. prepchem.comchemicalbook.com This method provides a straightforward way to produce the compound, which can then be used in subsequent reactions.

For example, this compound serves as a key intermediate in the synthesis of quinazolinones. It can be reacted with other reagents, such as benzoylisothiocyanate, to form precursors that are then cyclized to create the quinazolinone ring system. prepchem.com A study has demonstrated its use in the iron-catalyzed synthesis of 2-aryl quinazolinones. rsc.org In another example, it was used with an N-formylating agent to synthesize 3-Propylquinazolin-4(3H)-one. rsc.org These heterocyclic structures are of great interest in medicinal chemistry due to their own diverse biological activities. The reactivity of the amino group allows for the construction of these fused ring systems, highlighting the compound's utility in creating complex molecular architectures.

The table below lists other benzamide derivatives and related compounds mentioned in synthetic and research contexts, illustrating the chemical space around this compound.

| Compound Name | Molecular Formula | Role/Context |

| Benzamide | C₇H₇NO | Parent compound of the chemical class. researchgate.net |

| Isatoic Anhydride | C₈H₅NO₃ | Starting material for the synthesis of this compound. prepchem.com |

| N-propylamine | C₃H₉N | Reagent used with isatoic anhydride. prepchem.com |

| 2-Bromo-N-propylbenzamide | C₁₀H₁₂BrNO | A related benzamide derivative used as a building block. lookchem.com |

| 2-amino-4-chloro-N-propylbenzamide | C₁₀H₁₃ClN₂O | A chlorinated analogue of the subject compound. |

| 2-amino-N-benzylbenzamide | C₁₄H₁₄N₂O | A related benzamide used in synthetic procedures. rsc.org |

| N-(3,4-dihydro-3-propyl-4-oxo-2-quinazolinyl)benzamide | C₁₈H₁₇N₃O₂ | A quinazolinone derivative synthesized from this compound. prepchem.com |

| Information compiled from various chemical synthesis and product information sources. |

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIFLMUVUBNJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364711 | |

| Record name | 2-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56814-10-9 | |

| Record name | 2-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of 2-Amino-N-propylbenzamide

The direct synthesis of this compound is most commonly achieved through the aminolysis of anthranilic acid derivatives or related precursors like isatoic anhydride (B1165640).

The direct amidation of anthranilic acid (2-aminobenzoic acid) with propylamine (B44156) represents a fundamental approach to forming this compound. This reaction typically requires the use of coupling agents to facilitate the formation of the amide bond. Standard amide coupling conditions involve reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt), or the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). acs.orgrsc.org For instance, the reaction can be carried out by treating 2-aminobenzoic acid with propylamine hydrochloride, EDCI, HOBt, and DIPEA in a solvent like dimethylformamide (DMF). acs.org

A widely employed and efficient method for synthesizing this compound involves the ring-opening of isatoic anhydride with n-propylamine. prepchem.comchemicalbook.comnih.gov This reaction is often exothermic and proceeds by the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the formation of the desired benzamide (B126) and the release of carbon dioxide. The reaction can be performed in various solvents, including isopropyl alcohol, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453). prepchem.comchemicalbook.comnih.gov For example, adding n-propylamine portionwise to a solution of isatoic anhydride in isopropyl alcohol readily produces this compound upon evaporation of the solvent. prepchem.com Similarly, reacting isatoic anhydride with propylamine in THF under an argon atmosphere, with a catalytic amount of triethylamine (B128534) (TEA), also yields the target compound. nih.gov

The efficiency of this compound synthesis is highly dependent on the chosen reagents, solvents, temperature, and reaction time. The use of isatoic anhydride is often preferred due to the favorable reaction kinetics and typically good yields. Research has shown that conducting the reaction between isatoic anhydride and propylamine in 1,4-dioxane at a temperature of 60-70°C for 1.5 hours can result in a yield as high as 96.5%. chemicalbook.com In contrast, when the reaction is performed in THF at reflux for 2 hours, a yield of 50% has been reported. nih.gov The synthesis of a substituted analogue, 2-amino-5-nitro-N-propylbenzamide, from 6-nitroisatoic anhydride and propylamine resulted in a 60% yield. mdpi.com Amide coupling methods starting from anthranilic acid also provide a viable route, though they involve more reagents. acs.org

Table 1: Synthesis of this compound - Reaction Conditions and Yields

| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isatoic Anhydride | n-Propylamine | 1,4-Dioxane | 60-70°C, 1.5 h | 96.5% | chemicalbook.com |

| Isatoic Anhydride | n-Propylamine, TEA | THF | Reflux, 2 h | 50% | nih.gov |

| 6-Nitroisatoic Anhydride | Propylamine | Not specified | Not specified | 60% | mdpi.com |

| Isatoic Anhydride | n-Propylamine | Isopropyl Alcohol | Exothermic, then evaporation | Not specified | prepchem.com |

Utilization of Isatoic Anhydride with n-Propylamine.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic and substituted analogues.

Quinazolinones are a significant class of heterocyclic compounds, and 2-aminobenzamides are key starting materials for their synthesis. researchgate.netorientjchem.orgnih.gov this compound can be converted into N-propyl-4-oxo-quinazoline derivatives through cyclization reactions. One reported pathway involves reacting this compound with benzoylisothiocyanate. The resulting intermediate, 2-[[(benzoylamino)thioxomethyl]amino]-N-propylbenzamide, can be treated with sodium hydroxide (B78521) and iodomethane, followed by cyclization with sodium hydride in dioxane to yield N-(3,4-dihydro-3-propyl-4-oxo-2-quinazolinyl)benzamide. prepchem.com More general methods involve the condensation of 2-aminobenzamides with aldehydes or other C1 sources. researchgate.netresearchgate.net For example, 2-amino-N-methylbenzamide, a close analogue, has been used as a model substrate to synthesize N-methyl quinazolin-4(3H)-one by reaction with dimethyl sulfoxide (B87167) (DMSO) as a carbon source in the presence of an oxidant. nih.gov

The primary amino group of this compound or its precursors can be functionalized to form sulfonamides. A notable example is the synthesis of 1,2,3-benzotriazin-4(3H)-one-based sulfonamides. This multi-step synthesis begins with 2-amino-5-nitro-N-propylbenzamide, which is prepared from 6-nitroisatoic anhydride. mdpi.com The aminobenzamide is then cyclized to a benzotriazinone, followed by reduction of the nitro group to an amine. This new amino group is then reacted with various sulfonyl chlorides to produce the final sulfonamide derivatives. mdpi.com Another approach involves a tandem one-pot reaction to create a sulfonamide linked to the benzamide nitrogen. For instance, 2-(N-allylsulfamoyl)-N-propylbenzamide was synthesized by reacting saccharin (B28170) with allyl bromide, which then reacts in situ with propylamine, causing ring-opening of the N-allyl saccharin intermediate to form the desired sulfonamide derivative with an excellent yield of 94%. mdpi.com The compound 2-[(phenylsulfonyl)amino]-N-propylbenzamide has also been reported, representing a direct sulfonylation of the 2-amino group. evitachem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anthranilic acid (2-aminobenzoic acid) |

| Propylamine |

| Isatoic anhydride |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| N,N-Diisopropylethylamine (DIPEA) |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Triethylamine (TEA) |

| 2-amino-5-nitro-N-propylbenzamide |

| 6-nitroisatoic anhydride |

| Quinazolinone |

| Benzoylisothiocyanate |

| 2-[[(benzoylamino)thioxomethyl]amino]-N-propylbenzamide |

| Sodium hydroxide |

| Iodomethane |

| Sodium hydride |

| N-(3,4-dihydro-3-propyl-4-oxo-2-quinazolinyl)benzamide |

| 2-amino-N-methylbenzamide |

| N-methyl quinazolin-4(3H)-one |

| Dimethyl sulfoxide (DMSO) |

| Sulfonamide |

| 1,2,3-Benzotriazin-4(3H)-one |

| 2-(N-allylsulfamoyl)-N-propylbenzamide |

| Saccharin |

| Allyl bromide |

| 2-[(phenylsulfonyl)amino]-N-propylbenzamide |

Preparation of Naphthoquinone-Benzamide Derivatives

The synthesis of molecules incorporating both naphthoquinone and benzamide moieties can lead to compounds with interesting biological properties. A general strategy for creating 2-amino-1,4-naphthoquinone-benzamide derivatives has been developed, although it does not commence directly from a pre-formed 2-aminobenzamide (B116534). The synthesis is a multi-step process that builds the final structure by assembling the different components. nih.gov

The process begins with the reaction of 1,4-naphthoquinone (B94277) with 4-aminobenzoic acid in a solvent such as dimethylformamide (DMF) to produce an intermediate, 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid. This intermediate, which contains the core naphthoquinone and a benzoic acid group, is then coupled with a desired amine. nih.gov To synthesize a derivative analogous to an N-propylbenzamide, propylamine would be used in this step. The amide bond formation is typically facilitated by a coupling agent like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as triethylamine (NEt₃). nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product Class | Ref |

| 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid | Amine derivatives (e.g., propylamine) | TBTU, NEt₃, DMF | 2-amino-1,4-naphthoquinone-benzamides | nih.gov |

Generation of Benzotriazinone Analogues

A significant transformation of 2-aminobenzamides, including the N-propyl derivative, is their conversion into 1,2,3-benzotriazin-4(3H)-ones. This is generally achieved through an intramolecular cyclization following diazotization of the ortho-amino group. researchgate.net The reaction is typically carried out by treating the 2-aminobenzamide with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of an acid. rsc.org

The process involves the in-situ formation of a diazonium salt from the primary aromatic amine. This highly reactive intermediate then undergoes intramolecular cyclization, where the amide nitrogen attacks the diazonium group, leading to the formation of the stable six-membered triazinone ring. rsc.org Mild and effective one-pot methods have been developed for this transformation. rsc.org For instance, the use of NaNO₂ with iodine has been reported as an efficient system for this cyclization. The reaction is proposed to proceed via a nitrosyl halide intermediate that facilitates the diazotization. rsc.org

| Starting Material | Reagents | Product | Ref |

| 2-Aminobenzamides | 1. NaNO₂, Acid (e.g., HCl) 2. Intramolecular cyclization | 1,2,3-Benzotriazin-4(3H)-ones | rsc.org |

| 2-Aminobenzamides | NaNO₂, I₂ | 1,2,3-Benzotriazin-4(3H)-ones | rsc.org |

Attempted N-alkylation of 2-azidobenzamide, a related precursor, in the presence of various alkyl halides has also been shown to unexpectedly yield benzotriazinones alongside quinazolinones, highlighting alternative pathways to this heterocyclic core. semanticscholar.org

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

To conduct structure-activity relationship (SAR) studies, libraries of analogous compounds are synthesized by systematically modifying the core structure of this compound. These modifications can be made at several positions: the N-propyl group, the aromatic ring, or the amino group.

A common approach involves synthesizing a series of 2-aminobenzamide derivatives by reacting isatoic anhydride (ISA) with a variety of primary or secondary amines. acs.org This method allows for the introduction of diverse N-substituents in place of the propyl group. For example, using different substituted anilines or benzylamines in reaction with ISA yields a range of N-aryl or N-benzyl-2-aminobenzamides. acs.org These derivatives can then be evaluated to determine how changes in the N-substituent's size, electronics, and lipophilicity affect biological activity.

Further diversity can be introduced by using substituted isatoic anhydrides, which would place functional groups (e.g., halogens, nitro groups) on the phenyl ring of the resulting 2-aminobenzamide. Additionally, the primary amino group can be acylated or used as a handle for further synthetic transformations to explore its role in biological interactions.

| Precursor | Reactant | Product | Purpose | Ref |

| Isatoic Anhydride | Various amines (anilines, benzylamines, etc.) | N-substituted 2-aminobenzamides | SAR studies on amide substituent | acs.org |

| Substituted Isatoic Anhydrides | Propylamine | Substituted 2-amino-N-propylbenzamides | SAR studies on aromatic ring |

Advanced Synthetic Techniques

Modern synthetic chemistry employs various techniques to improve reaction conditions, yields, and environmental friendliness. Sonochemistry and one-pot multicomponent reactions are two such advanced methods applied to the synthesis of 2-aminobenzamide derivatives.

Sonochemical Synthesis Protocols for Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations.

This technique has been applied to reactions involving 2-aminobenzamides. For instance, an iodine-mediated reaction between 2-aminobenzamide and various alcohols in aqueous DMSO under ultrasound irradiation has been used to prepare 4(3H)-quinazolinone derivatives. In another application, a novel nanocatalyst, N,N'-(1,2-phenylene)bis(2-aminobenzamide) dichloro cobalt immobilized on mesoporous Al-SBA-15, was used for the sonochemical synthesis of 3-cinnamoyl coumarins. The use of ultrasound in this three-component reaction provided higher yields in shorter times compared to conventional heating. These examples demonstrate that sonication is a sustainable and efficient alternative to traditional synthetic methods for producing derivatives from 2-aminobenzamide precursors. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the starting materials. This approach offers significant advantages, including reduced waste, lower costs, and the rapid generation of molecular complexity from simple precursors.

2-Aminobenzamide is a valuable building block in MCRs. A notable example is a three-component reaction between 2-aminobenzamide, an aldehyde, and an isocyanide. This reaction, catalyzed by p-toluenesulfonic acid in ethanol (B145695), proceeds at room temperature to produce cyanophenylamino-acetamide derivatives in excellent yields. The proposed mechanism involves an interesting rearrangement through a seven-membered ring intermediate.

Another powerful MCR is the palladium-catalyzed, one-pot, three-component cascade reaction of 2-aminobenzamides with 2-bromobenzaldehydes and carbon monoxide, which yields isoindolo[2,1-a]quinazoline-5,11-diones. nih.gov Furthermore, 2-aminobenzamide can undergo cyclocondensation with various aldehydes under mild, green conditions, for example using a natural deep eutectic solvent (NADES) as both catalyst and solvent, to yield 2,3-dihydroquinazolin-4(1H)-ones.

Molecular Interactions and Mechanistic Insights

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide (B116534) scaffold is a recognized pharmacophore for the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins. archivesofmedicalscience.com Inhibition of these enzymes can lead to histone hyperacetylation, affecting gene transcription. archivesofmedicalscience.com

Research has shown that compounds incorporating the N-(2-aminophenyl)-benzamide structure are effective inhibitors of Class I HDAC enzymes. nih.gov Specifically, derivatives have been identified that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov Further studies have highlighted that 2-aminobenzamide HDAC inhibitors targeting Class I enzymes, particularly HDAC1 and HDAC3, are active in increasing the expression of the FXN gene, which is silenced in Friedreich's Ataxia. nih.gov For instance, the 2-aminobenzamide HDAC inhibitor known as HDACi 109 has been investigated for its efficacy in neuronal cells. nih.gov Another related compound, N¹-(2-aminophenyl)-N⁷-phenylheptanediamide (4b), was found to significantly increase the acetylation of specific histone sites (H3K14, H4K5, and H4K12) and boost FXN mRNA levels. nih.gov The synthetic benzamide (B126) derivative entinostat (B1683978) is another example of a class I and IV HDAC inhibitor. archivesofmedicalscience.com

Table 1: Examples of 2-Aminobenzamide-related HDAC Inhibitors and their Activity

| Compound/Class | Target(s) | Observed Effect |

| N-(2-aminophenyl)-benzamide derivatives | HDAC1, HDAC2 | Inhibition at nanomolar concentrations. nih.gov |

| 2-aminobenzamide HDAC inhibitors | Class I HDACs (HDAC1, HDAC3) | Increase in FXN mRNA levels in neuronal cells. nih.gov |

| HDACi 109 | Class I HDACs | Efficacy in neuronal cells derived from FRDA-induced pluripotent stem cells. nih.gov |

| N¹-(2-aminophenyl)-N⁷-phenylheptanediamide (4b) | Not specified | Increased acetylation of H3K14, H4K5, and H4K12; increased FXN mRNA levels. nih.gov |

| Entinostat | Class I, Class IV HDACs | Promotes histone hyperacetylation and transcriptional activation. archivesofmedicalscience.com |

Carbonic Anhydrase (CA) Isozyme Inhibition

The benzamide structure, particularly when derivatized into a sulfonamide, has been extensively studied for its ability to inhibit carbonic anhydrases (CAs). CAs are zinc-metalloenzymes involved in numerous physiological processes. nih.gov Sulfonamides are a major class of CA inhibitors, binding to the zinc ion in the enzyme's active site. semanticscholar.org

Studies on benzenesulfonamides carrying a benzamide moiety have demonstrated effective inhibition of human (h) CA isozymes I and II. semanticscholar.org For example, a series of these compounds showed IC₅₀ values ranging from 19.80–28.88 nM for hCA I and 21.00–30.13 nM for hCA II, proving more potent than the reference drug Acetazolamide in some cases. semanticscholar.org Secondary sulfonamides have also been noted for their potential to selectively inhibit CA isozymes. mdpi.comresearchgate.net While direct studies on 2-amino-N-propylbenzamide are limited, the data on related structures underscore the importance of the benzamide and sulfonamide scaffolds for CA inhibition. semanticscholar.orgmdpi.com

Table 2: Inhibition of Carbonic Anhydrase Isozymes by Benzamide-Benzenesulfonamide Derivatives

| Isozyme | IC₅₀ Range (nM) | Reference Drug (AZA) IC₅₀ (nM) |

| hCA I | 19.80 - 28.88 | 46.75 |

| hCA II | 21.00 - 30.13 | 38.25 |

| Data sourced from a study on N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides. semanticscholar.org |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Its inhibition is an established strategy for managing postprandial hyperglycemia. nih.govup.ac.za Research into new alpha-glucosidase inhibitors has explored derivatives of this compound.

In one study, 2-Amino-5-nitro-N-propylbenzamide was synthesized as an intermediate for a series of benzotriazinone sulfonamides. nih.gov While the precursor itself was not the final tested product, the resulting sulfonamide derivatives showed fair to good inhibitory activity against alpha-glucosidase. nih.gov For instance, nitro derivatives from this synthesis, such as 12e, exhibited an IC₅₀ value of 32.37 ± 0.15 μM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ value of 37.38 ± 0.12 μM). nih.gov This indicates that the substituted this compound framework serves as a viable starting point for designing effective alpha-glucosidase inhibitors. nih.gov

Table 3: In Vitro Alpha-Glucosidase Inhibition by Derivatives

| Compound | IC₅₀ (μM) |

| Derivative 12e (nitro derivative) | 32.37 ± 0.15 |

| Derivative 12f (nitro compound with butyl group) | 37.75 ± 0.11 |

| Acarbose (Standard) | 37.38 ± 0.12 |

| Data from a study on benzotriazinone sulfonamides derived from 2-amino-5-nitro-N-propylbenzamide. nih.gov |

Lysine-Specific Histone Demethylase (LSD1) Inhibition

Lysine-specific histone demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4). researchgate.netnih.gov Its dysregulation is linked to various cancers, making it a therapeutic target. researchgate.netwaocp.org The benzamide scaffold has been incorporated into molecules designed as LSD1 inhibitors.

While direct inhibition by this compound is not extensively documented, complex derivatives have been developed. One such example is N-[(1S)-3-[3-(trans-2-aminocyclopropyl)phenoxy]-1-(benzylcarbamoyl)propyl] benzamide (NCL-1), a mechanism-based inhibitor of LSD1. researchgate.net Furthermore, database entries show a link between compounds like N-(2-amino-5-fluorophenyl)-4-(...propyl)benzamide and LSD1, suggesting that the aminobenzamide core is being explored for this target. ucsd.edu These efforts highlight the utility of the benzamide moiety in designing selective inhibitors for this epigenetic modifier. researchgate.net

Glutamate Carboxypeptidase II Inhibition

Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is an enzyme implicated in neurological disorders and prostate cancer. avcr.cznih.govnih.gov Recent studies have suggested that secondary sulfonamides, a class of compounds related to derivatives of this compound, hold significant potential for GCPII inhibition. mdpi.comresearchgate.net The development of potent GCPII inhibitors often involves a glutamate-based structure linked to a zinc-binding group. nih.gov While the most potent inhibitors reported, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), are not benzamides, the exploration of secondary sulfonamides indicates a broader search for effective chemical scaffolds. mdpi.comavcr.cz

Interference with Bacterial Dihydrofolic Acid Synthesis Pathway via Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial pathway for synthesizing folic acid. emerginginvestigators.orgwikipedia.org Since humans obtain folate from their diet, DHPS is an excellent target for antibacterial agents. emerginginvestigators.orgwikipedia.org The primary mechanism of DHPS inhibition involves compounds that act as competitive inhibitors to the enzyme's natural substrate, p-aminobenzoic acid (pABA). wikipedia.orgrcsb.org

The most well-known DHPS inhibitors are the sulfonamides, which are structural analogs of pABA. wikipedia.org The this compound structure contains an aminobenzoyl moiety, which is related to pABA. While research has heavily focused on sulfonamides, the need to overcome antibiotic resistance necessitates the development of new small-molecule agents. emerginginvestigators.org Some research efforts are now targeting the pterin (B48896) binding pocket of DHPS as an alternative strategy. emerginginvestigators.org Although direct studies of this compound as a DHPS inhibitor are not prominent, its structural relation to pABA suggests a theoretical basis for such an investigation within the broader search for novel antibacterial compounds.

Receptor Binding and Modulation

While direct receptor binding studies on this compound are not extensively documented in publicly available literature, the broader family of benzamide and 2-aminobenzamide derivatives has been shown to interact with a variety of biological targets. This suggests potential avenues of action for the title compound.

A primary and significant target for the 2-aminobenzamide class of molecules is Histone Deacetylases (HDACs). Research into related compounds has identified them as effective HDAC inhibitors. nih.gov This inhibition is a crucial mechanism, as it can alter gene expression and has therapeutic implications. The parent compound, N-propylbenzamide, is known to interact with molecular targets by acting as an inhibitor of certain enzymes, with the amide group forming hydrogen bonds within the active sites of these targets. evitachem.com

Furthermore, investigations into structurally similar benzamide derivatives have demonstrated their capacity to bind to a diverse array of receptors and channels, highlighting the versatility of the benzamide scaffold. For instance, certain analogs show high affinity for dopamine (B1211576) D₃ receptors vulcanchem.com, while others act as P2X7 receptor inhibitors or sodium channel blockers. evitachem.comsmolecule.com Other related structures have been found to inhibit kinases, such as Aurora A and B. lookchem.com These findings underscore the potential for this compound to interact with multiple biological targets, a characteristic that is pivotal for its potential therapeutic effects.

| Potential Target Class | Specific Example | Observed in Compound Type | Reference |

|---|---|---|---|

| Enzymes | Histone Deacetylases (HDACs) | 2-Aminobenzamide Derivatives | nih.gov |

| Aurora Kinases A & B | Disubstituted-2-aminopyrazines (with benzamide moiety) | lookchem.com | |

| G-Protein Coupled Receptors | Dopamine D₃ Receptors | 4-Piperazin-1-yl-N-propyl-benzamide | vulcanchem.com |

| Ion Channels | P2X7 Receptors | N-[(2R)-2-(ethylamino)propyl]benzamide | smolecule.com |

| Sodium Channels | N-[(2S)-2-(diethylamino)propyl]benzamide | evitachem.com |

Mechanisms Affecting Cellular Processes

The influence of this compound on cellular metabolism can be inferred from studies on its parent structure, N-propylbenzamide. Research has identified N-propylbenzamide as a metabolite involved in cancer metabolism, suggesting it may play a role in tumor biology by potentially inhibiting enzymes critical for tumor growth and proliferation. evitachem.com In a broader context, in vitro studies on the closely related analog, 2-amino-N-(3-hydroxypropyl)benzamide, have confirmed that these types of compounds can influence metabolic processes in various cell types.

Derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. A study on a series of 2-amino-1,4-naphthoquinone-benzamides, which includes a propylbenzamide derivative, revealed potent cytotoxic activity. nih.govresearchgate.net

These compounds were evaluated against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines. nih.govresearchgate.net Notably, all the synthesized compounds in the series were more potent than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 cell line. nih.govresearchgate.net For example, compound 5e (an aniline (B41778) derivative) and 5l (a 3-nitroaniline (B104315) derivative) were approximately 78.75 times more potent than cisplatin against MDA-MB-231 cells. nih.gov Compound 5e was also over 50 times more active than cisplatin against the HT-29 cell line. nih.gov This highlights the potential of the benzamide structure as a scaffold for developing potent anti-cancer agents.

| Compound | IC₅₀ MDA-MB-231 (μM) | IC₅₀ SUIT-2 (μM) | IC₅₀ HT-29 (μM) |

|---|---|---|---|

| 5b (N-propylbenzamide derivative) | 1.1 ± 0.1 | >40 | 10.3 ± 0.9 |

| 5e (Aniline derivative) | 0.4 ± 0.04 | 2.8 ± 0.2 | 0.5 ± 0.07 |

| 5l (3-nitroaniline derivative) | 0.4 ± 0.03 | 11.2 ± 0.8 | 2.3 ± 0.1 |

| Cisplatin (Control) | 31.5 ± 2.1 | 2.1 ± 0.3 | 25.4 ± 1.7 |

A key mechanism behind the anti-cancer activity of benzamide derivatives is the induction of apoptosis, or programmed cell death. Research has confirmed that potent 2-amino-1,4-naphthoquinone-benzamide derivatives are inducers of apoptosis. nih.govresearchgate.net This was demonstrated through morphological assessment using Hoechst 33258 staining and cell cycle analysis via flow cytometry, which showed that the compounds dose-dependently increased the percentage of cells in the sub-G1 phase, a hallmark of apoptosis. nih.govresearchgate.net Additionally, separate in vitro studies involving the related compound 2-amino-N-(3-hydroxypropyl)benzamide also pointed to apoptosis induction in cancer cells as a mechanism of action.

The epidermal growth factor receptor (EGFR) is a crucial protein in cell growth and proliferation, and its gene expression is tightly controlled. um.esnih.gov Epigenetic modifications are one of the key regulatory layers. nih.gov Research has shown that the expression of EGFR variants can be modulated by epigenetic mechanisms, specifically histone deacetylation. nih.gov

Given that 2-aminobenzamide derivatives are known to function as histone deacetylase (HDAC) inhibitors, there is a strong mechanistic link for their potential to modulate EGFR gene expression. nih.gov By inhibiting HDACs, these compounds can alter the acetylation status of histones, leading to changes in chromatin structure and accessibility for transcription factors. A study on glioblastoma demonstrated that inhibiting histone deacetylation led to a significant 50-80% reduction in the expression of the EGFRvIII variant. nih.gov While direct evidence for this compound is pending, its potential role as an HDAC inhibitor suggests a plausible mechanism for it to impact the expression levels of EGFR and other genes regulated by similar epigenetic processes.

Effects on Cytokine-Regulated Genes through the JAK/STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into a transcriptional response, thereby regulating a wide array of cellular processes including immunity, proliferation, differentiation, and apoptosis. The pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. google.com

Current research indicates that the JAK/STAT pathway is a significant target for therapeutic intervention in various diseases characterized by dysregulated cytokine signaling, such as autoimmune disorders and cancers. google.comgoogle.com The constitutive activation of the JAK/STAT pathway is a known driver in the pathogenesis of numerous hematologic and solid malignancies. google.comgoogle.com Specifically, JAK2 activation has been implicated in a variety of cancers, including prostate, colon, ovarian, and breast cancers, as well as melanoma and leukemias. google.com

While direct and detailed research on the specific effects of This compound on cytokine-regulated genes via the JAK/STAT pathway is not extensively documented in publicly available literature, the broader class of 2-aminobenzamide derivatives has been investigated for their modulatory effects on signaling pathways involved in gene expression. For instance, some 2-aminobenzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), which can indirectly influence the expression of genes regulated by various signaling pathways. nih.gov

The potential for small molecules to modulate the JAK/STAT pathway is an active area of research. For example, various compounds are known to inhibit JAK enzymes, thereby blocking the downstream signaling cascade. opzelurahcp.com This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn halts the transcription of cytokine-responsive genes. google.com The therapeutic relevance of inhibiting specific JAK enzymes is an ongoing area of investigation. opzelurahcp.com

Given the established role of the JAK/STAT pathway in mediating the effects of cytokines, any compound that modulates this pathway would be expected to alter the expression of a range of cytokine-regulated genes. A hypothetical interaction of a compound like this compound with the JAK/STAT pathway could, for instance, involve the inhibition of a specific JAK kinase. Such an interaction would be expected to downregulate the expression of genes that are typically upregulated by pro-inflammatory cytokines.

Table 1: Key Components of the JAK/STAT Signaling Pathway

| Component | Function |

| Cytokine | Extracellular signaling molecule that initiates the pathway. |

| Cytokine Receptor | Transmembrane protein that binds to a specific cytokine. |

| Janus Kinase (JAK) | Tyrosine kinase that phosphorylates the cytokine receptor and STAT proteins. Key members include JAK1, JAK2, JAK3, and TYK2. google.com |

| Signal Transducer and Activator of Transcription (STAT) | Latent cytoplasmic transcription factor that, upon phosphorylation, dimerizes and translocates to the nucleus to regulate gene expression. google.com |

Structure Activity Relationship Sar and Ligand Design

Influence of N-Propyl Substituent on Biological Activity and Pharmacological Properties

The N-alkyl group on the benzamide (B126) nitrogen plays a critical role in defining the compound's pharmacological profile. Early structure-activity relationship (SAR) studies on alkylbenzamides revealed that variations in the N-alkylation pattern, such as the length and branching of the alkyl chain, significantly influence properties like solubility, receptor affinity, and metabolic stability.

For the N-propyl group specifically, its size and lipophilicity are key determinants of biological activity. In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, an N-propyl congener featuring a 3,5-dichlorobenzamide (B1294675) moiety displayed notable activity and selectivity. nih.gov This suggests that the propyl group can confer a favorable conformation for binding to specific biological targets.

Table 1: Influence of N-Alkyl Substituent on Biological Activity

| Compound Series | N-Alkyl Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-phenylcarbamothioylbenzamides | Methyl | Comparable anti-inflammatory activity to indomethacin. | nih.gov |

| N-phenylcarbamothioylbenzamides | n-Propyl | Significantly decreased anti-inflammatory activity. | nih.gov |

| N-phenylcarbamothioylbenzamides | n-Butyl | No anti-inflammatory activity observed. | nih.gov |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | n-Propyl | Showed reasonable M1 antagonist activity (IC50 = 3.7 μM). | nih.gov |

Impact of Ortho-Amino Group and its Modifications on Target Affinity

The ortho-amino group is a key structural feature of 2-amino-N-propylbenzamide, significantly influencing its binding characteristics. This group can form an intramolecular hydrogen bond with the amide carbonyl oxygen, which conformationally restricts the molecule. researchgate.net This pre-determined conformation can be crucial for fitting into the specific binding pockets of target proteins. nih.govlib4ri.ch

The presence of the 2-aminobenzamide (B116534) scaffold is a recognized feature in inhibitors of class I histone deacetylases (HDACs), where it acts as a zinc-binding group (ZBG). mdpi.com This substitution pattern grants selectivity towards HDAC subtypes 1, 2, and 3. mdpi.com Moving the amino group from the ortho- to the para-position can significantly reduce antioxidant activity, as the ortho-amino group's interaction with the amide carbonyl is lost. acs.org

Modifications to the ortho-amino group or its replacement can drastically alter target affinity. For example, in the development of inhibitors for heat shock protein 90 (Hsp90), 2-aminobenzamide analogues were synthesized, highlighting the importance of this moiety for potent inhibition. acs.org The synthesis of these analogues often involves versatile methods like the Buchwald-Hartwig coupling, allowing for diverse side chains to be attached to the 2-amino position. acs.org

Table 2: Effect of Amino Group Position and Modification on Activity

| Compound Series | Modification | Observed Effect | Reference |

|---|---|---|---|

| Antioxidant Benzamides | Amino group moved from para- to ortho-position | Significantly lower antioxidant activity due to intramolecular hydrogen bonding. | acs.org |

| HDAC Inhibitors | Presence of 2-aminobenzamide scaffold | Acts as a zinc-binding group, conferring selectivity for class I HDACs. | mdpi.com |

| MCHr1 Antagonists | Introduction of an ortho-amino group | Allows for conformational restriction via an intramolecular hydrogen bond. | researchgate.net |

Correlation between Specific Substitution Patterns and Biological Efficacy

For instance, in the development of inhibitors for Mycobacterium tuberculosis, it was found that smaller, electron-rich substitutions at the C-5 position of the benzamide core were most active. acs.org Conversely, electron-withdrawing groups like fluorine at the C-5 position were less tolerated. acs.orgacs.org In another study on sigma-1 protein ligands, the presence of chloro, cyano, or nitro groups at the 4-position of the benzamide scaffold resulted in excellent affinity and selectivity. nih.gov

The position of the substituent is also critical. Studies have shown that para-substituted benzamides often exhibit better biological activities than their ortho- or meta-substituted counterparts. tandfonline.com This is attributed to reduced steric hindrance and a more favorable spatial arrangement for protein binding.

Table 3: Correlation of Benzamide Substitution Patterns with Biological Efficacy

| Target/Activity | Position | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| M. tuberculosis QcrB Inhibitors | C-5 | Small, lipophilic, electron-rich groups (e.g., methyl, ethyl, cyclopropyl, thiophene) | Electron-withdrawing groups (e.g., fluoro, difluoromethyl) | acs.orgacs.org |

| Sigma-1 Receptor Ligands | C-4 | Cl, CN, NO2 | - | nih.gov |

| Acetylcholinesterase Inhibitors | Para-position | Dimethylamine side chain | Ortho- or Meta-positioning of the side chain | tandfonline.com |

| HDAC Inhibitors | C-5 | Aromatic or heterocyclic rings (e.g., 2-thienyl) | - | mdpi.com |

Design Principles for Enhanced Affinity and Selectivity based on Benzamide Scaffolds

The design of potent and selective benzamide-based ligands is guided by several key principles derived from extensive SAR studies. These principles aim to optimize the interactions between the ligand and its biological target.

A primary strategy is the use of conformational constraint . As seen with the ortho-amino group, introducing functionalities that lock the molecule into a specific, biologically active conformation can enhance affinity. researchgate.netnih.govlib4ri.ch This reduces the entropic penalty of binding.

Another key principle is the modulation of physicochemical properties through specific substitutions. The introduction of fluorine atoms, for example, can increase lipophilicity and binding affinity. nih.govacs.org Similarly, the strategic placement of hydrogen bond donors and acceptors can optimize interactions within the target's binding site.

Bioisosteric replacement is also a valuable tool. This involves substituting a functional group with another that has similar physical or chemical properties. For example, replacing an amide group with a thioamide can alter lipophilicity with only subtle geometric changes, potentially improving pharmacokinetic properties. mdpi.com

Finally, a thorough understanding of the target's binding site is crucial. For instance, in designing HDAC inhibitors, the 2-aminobenzamide moiety is incorporated as a zinc-binding group to specifically interact with the zinc ion in the enzyme's active site. mdpi.com This target-specific design approach is essential for achieving high affinity and selectivity.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for predicting the binding affinity and interaction patterns between a drug candidate and its biological target.

While specific molecular docking studies focusing exclusively on 2-amino-N-propylbenzamide are not extensively detailed in the provided literature, research on its structural derivatives offers significant insights into its potential binding behaviors. These studies predict how benzamide-based compounds interact with various protein targets. For instance, derivatives of 2-amino-benzamide have been computationally evaluated against several important enzymes.

In one study, 2-amino-1,4-naphthoquinone-benzamide derivatives, which share the core benzamide (B126) structure, were docked into the active site of topoisomerase II. researchgate.net Similarly, quinoxalino[2,1-b]quinazolin-12-one derivatives, synthesized from 2-amino-N-substituted benzamides, were assessed as potential inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating stable binding interactions. researchgate.net Other research has explored the docking of different benzamide derivatives against enzymes like α-glucosidase and α-amylase, which are relevant in metabolic disorder treatments. researchgate.net These computational experiments help in predicting the binding energy, which is a measure of the affinity between the ligand and the protein.

Table 1: Summary of Molecular Docking Studies on this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| 2-amino-1,4-naphthoquinone-benzamides | Topoisomerase II | Demonstrated significant binding affinity, suggesting potential as anticancer agents. researchgate.net |

| Quinoxalino[2,1-b]quinazolin-12-ones | SARS-CoV-2 Main Protease (Mpro) | Showed effective and stable binding, primarily through hydrogen bonding and hydrophobic interactions. researchgate.net |

| Nitrobenzamide Sulfonamides | α-Glucosidase, α-Amylase | Binding was corroborated with in vitro inhibitory potential, highlighting key residue interactions. researchgate.net |

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. For derivatives of this compound, these interactions are typically a combination of hydrogen bonds and hydrophobic interactions. researchgate.net Two-dimensional diagrams are often used to visualize these connections, showing, for example, hydrogen bonds as dashed arrows and π-π stacking interactions as lines. researchgate.net

In studies involving nitrobenzamide derivatives targeting α-amylase, a decrease in inhibitory potential was noted for compounds with n-propyl and n-butyl groups, which was attributed to a reduction in pi-pi interactions with amino acid residues in the enzyme's active site. researchgate.net In the case of 2-amino-1,4-naphthoquinone-benzamide derivatives, molecular docking revealed key interactions with amino acid residues such as Lys627 and Asp836 in the active site of topoisomerase II. researchgate.net These analyses are fundamental to understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

Prediction of Binding Affinities and Interactions with Target Proteins.

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods provide a deeper understanding of molecular properties that govern chemical reactions and interactions.

Density Functional Theory (DFT) is a widely used computational method for optimizing the molecular structure of compounds to their lowest energy state. For derivatives of this compound, DFT calculations, often using the B3LYP method with a 6–311G(d,p) basis set, are performed to obtain a stable 3D geometry. mdpi.comresearchgate.net This optimized structure can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. mdpi.comresearchgate.net DFT is also the foundation for calculating other important electronic properties, including molecular orbital energies and electrostatic potential maps. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a smaller gap suggests higher reactivity. semanticscholar.org

For 2-(N-allylsulfamoyl)-N-propylbenzamide, a compound structurally related to this compound, DFT calculations determined the HOMO and LUMO energies to be -6.9656 eV and -1.5828 eV, respectively. mdpi.com This results in a HOMO-LUMO energy gap of 5.3828 eV. mdpi.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies for 2-(N-allylsulfamoyl)-N-propylbenzamide This table is interactive. You can sort and filter the data.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.9656 mdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.5828 mdpi.com |

| Energy Gap (ΔE) | 5.3828 mdpi.comresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net MEP maps are color-coded to indicate different electrostatic potential values. Typically, red regions represent negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net

In studies of related benzamide derivatives, MEP analysis helps to identify the electrophilic and nucleophilic portions of the molecule. semanticscholar.org For 2-(N-allylsulfamoyl)-N-propylbenzamide, the MEP map shows positive potential (blue) over the hydrogen atoms, indicating hydrogen donor capability, and negative potential (red) around the oxygen atoms, indicating hydrogen bond acceptor sites. mdpi.com This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, with biological receptors. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap).

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis of this compound involves identifying these stable conformations and determining their relative energies.

A theoretical investigation of the conformations of substituted benzamides suggests that the planarity of the amino group and the torsional angle between the carbonyl group and the phenyl ring are important factors. nih.gov In the case of this compound, it is expected that different conformers exist due to the rotation of the N-propyl group. The relative stability of these conformers would be determined by a balance of steric hindrance and potential intramolecular interactions.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of the molecule's flexibility and dynamic behavior. In studies of other benzamide derivatives, MD simulations have been used to assess the stability of the molecule in different environments and to understand how it interacts with other molecules. nih.govnih.gov For this compound, an MD simulation could reveal the timescales of conformational changes and the preferred orientations of the propyl and amino substituents under various conditions.

The following table summarizes the key rotational bonds in this compound that are central to its conformational flexibility.

| Bond | Description | Potential Influence on Conformation |

| C(aryl)-C(carbonyl) | Rotation around this bond determines the orientation of the amide group relative to the phenyl ring. | Influenced by the ortho-amino group, potentially leading to a preferred planar or non-planar arrangement. |

| C(carbonyl)-N(amide) | While this bond has partial double bond character, some rotation is possible. | Affects the relative positions of the carbonyl oxygen and the amide proton. |

| N(amide)-C(propyl) | Rotation around this bond determines the spatial orientation of the n-propyl group. | Leads to multiple possible conformers (e.g., anti, gauche) of the propyl chain. |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, known as the crystal packing. This arrangement is governed by a network of intermolecular interactions. Understanding these interactions is key to comprehending the material's physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts, which correspond to intermolecular interactions.

For benzamide derivatives, intermolecular hydrogen bonds are often a dominant feature in the crystal packing. mdpi.comeurjchem.com In this compound, the amino group (-NH2) and the amide group (-CONH-) are both capable of acting as hydrogen bond donors and acceptors. It is highly probable that the crystal structure is stabilized by N-H···O hydrogen bonds, forming dimers or chains.

A Hirshfeld surface analysis of this compound would likely reveal the following key interactions:

N-H···O Hydrogen Bonds: These are expected to be the most significant interactions, with the amino and amide hydrogens acting as donors and the carbonyl oxygen as the acceptor.

H···H Contacts: These van der Waals interactions, arising from the close packing of molecules, typically account for a large percentage of the Hirshfeld surface area.

C-H···π Interactions: The hydrogen atoms of the propyl group or the phenyl ring can interact with the electron cloud of an adjacent phenyl ring.

The analysis of a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, showed that H···H, H···O, and H···C interactions were the most important contributors to its crystal packing. mdpi.com A similar distribution of interactions would be anticipated for this compound, with the specific percentages depending on the precise crystal packing arrangement.

The two-dimensional (2D) fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Each point on the plot represents a pair of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The distribution and shape of the points are characteristic of specific types of interactions. For instance, sharp spikes in the fingerprint plot are indicative of strong hydrogen bonds.

The following table provides a hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar molecules. nih.gov

| Interaction Type | Plausible Contribution (%) | Description |

| H···H | 40-50% | Represents general van der Waals forces and is typically the largest contributor. |

| O···H/H···O | 20-30% | Corresponds mainly to N-H···O hydrogen bonds, indicating their importance in the crystal packing. |

| C···H/H···C | 10-20% | Includes C-H···π interactions and other weaker C-H···C contacts. |

| N···H/H···N | 5-10% | May represent weaker N-H···N or C-H···N interactions. |

| C···C | <5% | Indicates π-π stacking interactions between phenyl rings. |

Pharmacological Research and Therapeutic Applications Preclinical Focus

Potential in Central Nervous System (CNS) Conditions

Derivatives of 2-aminobenzamide (B116534) have been evaluated for their potential as anticonvulsant agents. nih.gov Studies on related structures, such as 2- and 3-aminobenzanilides, have shown activity against seizures induced by maximal electroshock (MES) in mice. nih.gov For instance, the 3-aminobenzanilide (B82601) derived from 2,6-dimethylaniline (B139824) was identified as a potent anti-MES compound. nih.gov Specifically, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) has demonstrated anticonvulsant properties in both mice and rats against MES-induced seizures. ucl.ac.be This activity is believed to be related to the 4-aminobenzamide (B1265587) pharmacophore, which is thought to stabilize voltage-dependent sodium channels in their inactivated state. ucl.ac.be Furthermore, some benzamide (B126) derivatives have shown potential in modulating neurotransmitter systems, which could have implications for conditions like anxiety and depression. smolecule.com

Anticancer Research

Benzamide derivatives, including those related to 2-amino-N-propylbenzamide, have been investigated for their potential as anticancer agents. mdpi.com Research has explored their cytotoxic effects on various cancer cell lines and their ability to interfere with pathways critical for tumor growth. researchgate.net

Cytotoxic Activity in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of benzamide derivatives against a variety of cancer cell lines. For example, a series of 2-amino-1,4-naphthoquinone-benzamides showed significant cytotoxic activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. researchgate.net In fact, all the newly synthesized compounds in this particular study were more potent than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 cell line. researchgate.net Another study on flavonoid-based amide derivatives also reported potent antiproliferative effects against several cancer cell lines, including MDA-MB-231. nih.gov Specifically, compound 7t from this study exhibited strong cytotoxicity against triple-negative breast cancer MDA-MB-231 cells. nih.gov

The table below summarizes the cytotoxic activity of selected benzamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Potent cytotoxicity, with some compounds exceeding the potency of cisplatin against MDA-MB-231. researchgate.net | researchgate.net |

| Flavonoid-based amide derivative (7t) | MDA-MB-231 | Specific cytotoxicity with an IC50 value of 1.76 ± 0.91 μM. nih.gov | nih.gov |

| N-Propylbenzamide derivatives | MDA-MB-231, HT-29 | Potent cytotoxicity, with some derivatives showing lower IC50 values than cisplatin. | |

| 2-amino-naphthoquinones | SF-295, MDAMB-435, HCT-8, etc. | Relevant cytotoxic activity against all tested human cancer cell lines. nih.gov | nih.gov |

Anti-Tumorigenic Pathways (e.g., inhibition of enzymes critical for proliferation)

The anticancer potential of benzamide derivatives is often attributed to their ability to interfere with specific cellular pathways essential for tumor growth and survival. A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain 2-amino-1,4-naphthoquinone-benzamide derivatives were found to induce apoptosis, which was confirmed through morphological analysis. researchgate.net

Enzyme inhibition is another key anti-tumorigenic pathway. Some benzamides function as histone deacetylase (HDAC) inhibitors, which can alter gene expression and have shown promise in cancer therapy. ontosight.ai Others, like NCL1, a selective lysine-specific demethylase 1 (LSD1) inhibitor, have been shown to block cell proliferation in prostate, glioma, and breast cancer cell lines by reducing the expression of proteins like cyclin D1 and inducing apoptosis. oncotarget.com Furthermore, some flavonoid-based amide derivatives have been found to down-regulate the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival. nih.gov

Therapeutic Potential as JAK-2 Inhibitors

The Janus kinase (JAK) signaling pathway, particularly JAK-2, is a validated target for therapeutic intervention in various cancers. google.com Constitutive activation of JAK-2 is associated with several hematological malignancies, and its inhibition can lead to antiproliferative and pro-apoptotic effects in tumor cells. google.com Research has focused on identifying small-molecule compounds that can inhibit JAK-2. google.com While direct studies on this compound as a JAK-2 inhibitor are not prevalent, the broader class of benzamides and related structures have been explored for this purpose. The discovery of the JAK2V617F mutation in myeloproliferative neoplasms has further spurred the development of JAK2 inhibitors. nih.gov For example, ruxolitinib, a JAK1/JAK2 inhibitor, is approved for treating myelofibrosis and polycythemia vera. nih.gov

Anti-inflammatory Potential

Benzamide derivatives have been researched for their anti-inflammatory properties. ontosight.ai Preliminary investigations into compounds like 3-amino-4-methyl-N-propylbenzamide suggest potential anti-inflammatory activity. smolecule.com The mechanism of action for some benzamides may involve the modulation of inflammatory pathways. For example, some related compounds have been studied for their ability to inhibit the P2X7 receptor, which is implicated in inflammatory processes. smolecule.comnih.gov

Antimicrobial Activities (e.g., Antibacterial)

The antimicrobial potential of benzamide derivatives has been an area of active research. ontosight.ai Studies have shown that various benzamide compounds exhibit activity against both bacterial and fungal pathogens. smolecule.comnih.gov For instance, N-propylbenzamide derivatives have demonstrated effectiveness against various bacterial strains, including E. coli, B. subtilis, and S. aureus. The antimicrobial activity is thought to arise from the interaction of these compounds with bacterial enzymes. Research has also been conducted on the synthesis of 2-aminobenzamide derivatives specifically for their evaluation as antimicrobial agents. nih.gov

The following table provides a summary of the antimicrobial activity of some benzamide derivatives.

| Compound/Derivative | Microbial Strain(s) | Observed Effect | Reference(s) |

| N-Propylbenzamide derivatives | E. coli, B. subtilis, S. aureus | Inhibition of bacterial growth. | |

| 2-amino-N-(3-hydroxypropyl)benzamide | Aspergillus fumigatus | Excellent antifungal activity, outperforming clotrimazole. | |

| 2-Aminobenzamide derivatives | Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial activity against various tested strains. nih.gov | nih.gov |

Antifibrotic Activity (e.g., in Pulmonary Fibrosis Models)

No preclinical studies were identified that specifically investigate the antifibrotic activity of this compound in pulmonary fibrosis models. Research in this area focuses on other molecules, such as nintedanib (B1663095) and pirfenidone, which are approved for treating idiopathic pulmonary fibrosis (IPF), and various investigational drugs targeting pathways involved in fibrosis. nih.govfrontiersin.orgavantorsciences.com

Antiviral Applications (e.g., Respiratory Syncytial Virus (RSV) Fusion Protein Inhibition)

There is no available preclinical data on the antiviral applications of this compound, specifically concerning the inhibition of the Respiratory Syncytial Virus (RSV) fusion protein. The scientific literature describes numerous other compounds, including complex benzamide analogues and pyrazolo[1,5-a]pyrimidines, that have been investigated as RSV fusion inhibitors. nih.govresearchgate.netjst.go.jp However, these are structurally distinct from this compound.

Compound Names

As no specific research findings for "this compound" were available for the requested topics, a table of mentioned compounds cannot be generated in the context of the intended article.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-amino-N-propylbenzamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

Detailed analysis of the ¹H-NMR spectrum in a solvent like DMSO-d6 reveals distinct signals corresponding to each proton in the molecule. rsc.org The aromatic protons appear in the downfield region, typically between δ 6.4 and 7.5 ppm, with their splitting patterns (e.g., doublet of doublets, triplet of doublets) providing information about their substitution pattern on the benzene (B151609) ring. rsc.org The protons of the propyl group are observed in the upfield region. Specifically, the terminal methyl (CH₃) protons appear as a triplet, the methylene (B1212753) (CH₂) group adjacent to the methyl group shows as a multiplet (sextet), and the methylene group attached to the amide nitrogen (N-CH₂) resonates as a quartet. rsc.org The amide proton (NH) gives a characteristic triplet signal around δ 8.18 ppm, and the amine (NH₂) protons on the aromatic ring present as a broad singlet. rsc.org

The ¹³C-NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon (C=O) of the amide group is typically found at the most downfield position, around δ 168.80 ppm. rsc.org The carbons of the aromatic ring resonate between δ 114 and 150 ppm. rsc.org The carbons of the N-propyl group are found in the upfield region of the spectrum, with the N-CH₂ carbon appearing around δ 40.56 ppm, the adjacent CH₂ at approximately δ 22.42 ppm, and the terminal CH₃ carbon at about δ 11.50 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

| Spectrum | Assignment | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| ¹H-NMR | Amide NH | 8.18 | t, J = 5.3 | rsc.org |

| Aromatic CH | 7.45 | dd, J = 7.8, 1.4 | rsc.org | |

| Aromatic CH | 7.11 | td, J = 7.7, 1.5 | rsc.org | |

| Aromatic CH | 6.67 | dd, J = 8.3, 0.9 | rsc.org | |

| Aromatic CH | 6.47-6.51 | m | rsc.org | |

| Amine NH₂ | 6.35 | s | rsc.org | |

| N-CH₂-CH₂-CH₃ | 3.16 | q, J = 6.6 | rsc.org | |

| N-CH₂-CH₂-CH₃ | 1.50 | td, J = 14.5, 7.2 | rsc.org | |

| N-CH₂-CH₂-CH₃ | 0.88 | t, J = 7.4 | rsc.org | |

| ¹³C-NMR | C=O | 168.80 | - | rsc.org |

| Aromatic C-NH₂ | 149.53 | - | rsc.org | |

| Aromatic CH | 131.47 | - | rsc.org | |

| Aromatic CH | 128.01 | - | rsc.org | |

| Aromatic C | 116.26 | - | rsc.org | |

| Aromatic CH | 115.06 | - | rsc.org | |

| Aromatic CH | 114.52 | - | rsc.org | |

| N-CH₂ | 40.56 | - | rsc.org | |

| N-CH₂-CH₂ | 22.42 | - | rsc.org | |

| CH₃ | 11.50 | - | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum provides direct evidence for the key structural features of the molecule. For instance, the presence of an amide C=O stretch is typically observed in the range of 1608-1680 cm⁻¹. rsc.orgmdpi.com The N-H stretching vibrations of the primary amino group (NH₂) and the secondary amide (NH) group are visible as distinct bands in the region of 3293-3470 cm⁻¹. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | ~3300 - 3400 | mdpi.com |

| Amide (N-H) | Stretch | ~3300 | |

| Amide (C=O) | Stretch | ~1630 - 1680 | rsc.org |

Mass Spectrometry (LCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of the compound. rsc.org For this compound (C₁₀H₁₄N₂O), the protonated molecule [M+H]⁺ is observed. Research has shown the calculated exact mass for this ion to be 179.1184, with an experimentally found value matching this, confirming the compound's composition. rsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized, which combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing the compound within complex mixtures. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Technique | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| [M+H]⁺ | FAB | 179.1184 | 179.1184 | rsc.org |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. Although a specific crystal structure for this compound is not detailed in the provided search results, the technique is widely applied to similar benzamide (B126) derivatives. mdpi.comijcce.ac.ir This analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular architecture, including intermolecular interactions like hydrogen bonds, which dictate the crystal packing. researchgate.net In the case of this compound, X-ray diffraction could elucidate how the amine and amide groups participate in hydrogen bonding to form layered or networked structures in the crystal lattice. ijcce.ac.irresearchgate.net

Chromatographic Purification Techniques (e.g., Flash Column Chromatography, Thin-Layer Chromatography)

The synthesis of this compound typically yields a crude product that requires purification to remove unreacted starting materials and by-products. Chromatographic techniques are essential for this purpose.

Flash Column Chromatography is a standard method for purifying this compound on a preparative scale. rsc.org The process involves passing the crude mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.org A solvent system, or eluent, is chosen to effectively separate the target compound from impurities. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., in a 3:1 ratio) has been successfully used as the eluent. rsc.org Following chromatographic purification, recrystallization from a solvent system like dichloromethane (B109758) and hexane can be performed to obtain the compound in high purity. rsc.org

Thin-Layer Chromatography (TLC) is used as a rapid, qualitative method to monitor the progress of the synthesis and to identify the appropriate solvent system for flash column chromatography. mdpi.comresearchgate.net A small spot of the reaction mixture is applied to a plate coated with silica gel and developed in a chosen solvent system. The separation of spots on the TLC plate, visualized under UV light or with a staining agent, indicates the purity of the sample and the effectiveness of the chosen eluent.

Future Directions and Emerging Research Avenues

Development of Novel Analogues with Optimized Pharmacological Profiles

The development of novel analogues of 2-amino-N-propylbenzamide is a primary focus of ongoing research, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities.

Research into related benzamide (B126) structures has demonstrated that modifications at various positions can yield compounds with potent and diverse pharmacological activities. For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have shown that introducing small heteroatom substituents at the C(3) site can lead to highly potent anticonvulsant activity. nih.gov Specifically, oxygen-substituted derivatives like N-benzyl-2-acetamido-3-methoxypropionamide demonstrated significant efficacy in animal models. nih.gov This suggests that similar modifications to the propyl chain or the aminobenzamide core of this compound could yield analogues with superior anticonvulsant profiles.

Furthermore, the synthesis of 1,4-naphthoquinone-benzamide derivatives has produced compounds with significant cytotoxic effects against cancer cell lines, indicating a potential redirection of the 2-aminobenzamide (B116534) scaffold towards oncology. researchgate.net The exploration of different aryl groups and linkers, as seen in the development of triazoloquinazolinone derivatives from 2-aminobenzamides, has also yielded potent inhibitors of targets like the Polo-Box Domain of Polo-like Kinase 1 (Plk1 PBD). nih.govacs.org

Future efforts will likely involve creating focused libraries of this compound analogues with systematic variations, such as:

Substitution on the phenyl ring to modulate electronic and steric properties.

Modification of the N-propyl group to alter lipophilicity and target engagement.

Bioisosteric replacement of the primary amide or the amino group to explore different hydrogen bonding patterns and metabolic stabilities.

The data from these studies will be instrumental in building comprehensive SAR models to design next-generation compounds with optimized therapeutic potential.

Table 1: Pharmacological Activity of Selected Benzamide Analogues

| Compound/Derivative Class | Target/Activity | Key Findings | Reference(s) |

| N-Benzyl-2-acetamido-3-methoxypropionamide | Anticonvulsant | Potent activity in maximal electroshock-induced seizure (MES) test; (R)-stereoisomer is the most active. | nih.gov |

| 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-propylbenzamide | Cytotoxic | Showed cytotoxic effects against breast cancer cell lines. | researchgate.net |

| Triazoloquinazolinone Derivatives | Plk1 PBD Inhibition | N-propyl substituted triazole analogues showed good inhibitory activity (IC50 = 1.63–1.83 μM). | nih.gov |

| Fluorinated N-Benzamide Enaminones | Anticonvulsant | Active in the 6 Hz seizure model; identified as potential T-type Ca2+ channel blockers. | mdpi.comnih.gov |

In-depth Mechanistic Elucidation at the Molecular and Cellular Level

While initial studies may identify the therapeutic effects of this compound analogues, a deeper understanding of their mechanism of action at the molecular and cellular level is essential for further development. Future research will focus on identifying specific molecular targets and elucidating the downstream signaling pathways.